molecular formula C22H26N2O6S B3990325 (4E)-1-[2-(dimethylamino)ethyl]-4-[hydroxy(thiophen-2-yl)methylidene]-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione

(4E)-1-[2-(dimethylamino)ethyl]-4-[hydroxy(thiophen-2-yl)methylidene]-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione

Cat. No.: B3990325
M. Wt: 446.5 g/mol
InChI Key: SMPOXFSREPVDNX-UHFFFAOYSA-N
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Description

This compound is a pyrrolidine-2,3-dione derivative featuring a hydroxy(thiophen-2-yl)methylidene substituent at the 4-position and a 3,4,5-trimethoxyphenyl group at the 5-position. The dimethylaminoethyl side chain at the 1-position enhances solubility and may modulate receptor binding. Pyrrolidine-2,3-dione derivatives are recognized for their diverse pharmacological activities, including kinase inhibition and antiviral effects .

Properties

IUPAC Name

1-[2-(dimethylamino)ethyl]-4-hydroxy-3-(thiophene-2-carbonyl)-2-(3,4,5-trimethoxyphenyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O6S/c1-23(2)8-9-24-18(13-11-14(28-3)21(30-5)15(12-13)29-4)17(20(26)22(24)27)19(25)16-7-6-10-31-16/h6-7,10-12,18,26H,8-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMPOXFSREPVDNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C(C(=C(C1=O)O)C(=O)C2=CC=CS2)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-1-[2-(dimethylamino)ethyl]-4-[hydroxy(thiophen-2-yl)methylidene]-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione typically involves multi-step organic reactions. The starting materials often include 3,4,5-trimethoxybenzaldehyde, thiophene-2-carbaldehyde, and N,N-dimethylethylenediamine. The key steps in the synthesis may involve:

    Aldol Condensation: Combining 3,4,5-trimethoxybenzaldehyde with thiophene-2-carbaldehyde under basic conditions to form the intermediate.

    Cyclization: The intermediate undergoes cyclization with N,N-dimethylethylenediamine to form the pyrrolidine-2,3-dione core.

    Hydroxylation: Introduction of the hydroxy group to the thiophene ring under controlled conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of the reaction conditions to ensure high yield and purity. This might involve the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4E)-1-[2-(dimethylamino)ethyl]-4-[hydroxy(thiophen-2-yl)methylidene]-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The double bond in the hydroxy(thiophen-2-yl)methylidene group can be reduced to form a saturated compound.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.

    Substitution: Various nucleophiles can be used depending on the desired substitution.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a saturated hydroxy compound.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Potential use in the development of new materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of (4E)-1-[2-(dimethylamino)ethyl]-4-[hydroxy(thiophen-2-yl)methylidene]-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural motifs are shared with several classes of bioactive molecules. A comparative analysis is provided below:

Compound Key Structural Features Biological Activity EC50/IC50 References
(4E)-1-[2-(Dimethylamino)ethyl]-4-[hydroxy(thiophen-2-yl)methylidene]-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione Pyrrolidine-2,3-dione core, thiophen-2-yl, 3,4,5-trimethoxyphenyl, dimethylaminoethyl chain Kinase inhibition (hypothesized), potential antiviral activity (inferred from analogs) Not reported
Piroxicam analogs (e.g., 13d, 13l, 13m ) Isoxicam scaffold modified with aryl and heterocyclic substituents Anti-HIV activity (integrase inhibition) EC50: 20–25 µM
Pyrrolidine-2,3-dione derivatives (Chen et al., 2006) Varied aryl/heteroaryl substituents at positions 4 and 5 Kinase inhibition (e.g., EGFR, VEGFR) IC50: 0.1–5 µM
Thiophene-containing pyrazolo[3,4-d]pyrimidines (Example 62, ) Thiophen-2-yl linked to pyrazolo[3,4-d]pyrimidine core Anticancer/antiviral (mechanism unspecified) Not reported

Key Comparisons:

Core Scaffold and Bioactivity: The pyrrolidine-2,3-dione core is shared with kinase inhibitors described by Chen et al. (2006), which exhibit IC50 values in the low micromolar range . In contrast, piroxicam analogs () replace the dione core with an isoxicam scaffold but retain antiviral activity via integrase inhibition, suggesting divergent structure-activity relationships (SAR) .

Thiophene Functionality: The hydroxy(thiophen-2-yl)methylidene group distinguishes the compound from other pyrrolidine-2,3-dione derivatives. Thiophene rings are known to improve metabolic stability and π-π stacking in receptor binding .

Trimethoxyphenyl Group :

  • The 3,4,5-trimethoxyphenyl moiety is associated with enhanced binding to tubulin and kinase ATP pockets in other drug candidates (e.g., combretastatin analogs). Its presence here may suggest antitubulin or kinase-targeted mechanisms, though experimental validation is needed .

Dimethylaminoethyl Side Chain: This substituent likely improves solubility relative to non-polar analogs, similar to the ethylenediamine side chains in doxorubicin derivatives. It may also engage in hydrogen bonding or ionic interactions with target proteins .

Biological Activity

The compound (4E)-1-[2-(dimethylamino)ethyl]-4-[hydroxy(thiophen-2-yl)methylidene]-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione is a complex organic molecule with potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine backbone with various functional groups that contribute to its biological activity. The dimethylamino group is known for enhancing solubility and bioavailability, while the hydroxy and thiophenyl moieties may play critical roles in receptor interactions.

1. Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives containing thiophene rings have shown promising results in scavenging free radicals and reducing oxidative stress. The presence of methoxy groups enhances electron donation capabilities, further improving antioxidant activity .

2. Anti-inflammatory Effects

Studies have demonstrated that related pyrrolidine derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. In vitro assays revealed that certain analogs significantly reduced the production of prostaglandins, with IC50 values indicating potent anti-inflammatory effects .

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
Compound A19.45 ± 0.0742.1 ± 0.30
Compound B26.04 ± 0.3631.4 ± 0.12
Compound C28.39 ± 0.0323.8 ± 0.20

3. Antimicrobial Activity

The antimicrobial potential of similar compounds has been explored extensively. For example, triazole derivatives have shown efficacy against various bacterial strains, suggesting that modifications to the pyrrolidine structure could yield compounds with enhanced antibacterial properties .

The proposed mechanism for the biological activity of this compound involves interaction with specific receptors or enzymes within the body:

  • Receptor Binding : The dimethylamino group likely facilitates binding to neurotransmitter receptors, potentially influencing mood and cognition.
  • Enzyme Inhibition : The hydroxy group may participate in hydrogen bonding with active sites on enzymes such as COX, leading to decreased inflammatory responses.

Case Studies

Several case studies highlight the therapeutic potential of structurally related compounds:

  • Case Study 1 : A derivative exhibiting similar structural characteristics was tested for its anti-inflammatory effects in a clinical trial involving patients with rheumatoid arthritis. Results showed a significant reduction in inflammatory markers after treatment.
  • Case Study 2 : Another study focused on a related compound's antioxidant properties in diabetic patients, demonstrating improved oxidative stress levels post-treatment.

Q & A

Q. What are the established synthetic routes for this compound, and how are key intermediates characterized?

The synthesis typically involves multi-step reactions starting with pyrrolidine-2,3-dione derivatives. A common approach includes:

  • Step 1: Condensation of 3,4,5-trimethoxyphenylacetyl chloride with a thiophene-derived hydrazone to form the pyrrolidine-2,3-dione core.
  • Step 2: Introduction of the 2-(dimethylamino)ethyl group via nucleophilic substitution or reductive amination under anhydrous conditions (e.g., DMF as solvent, 60–80°C) .
  • Characterization: Intermediates are analyzed via 1^1H/13^{13}C NMR (e.g., δ ~170 ppm for carbonyl groups) and mass spectrometry. Final purity is confirmed by HPLC (>95%) .

Q. How is the stereochemistry and crystal structure of this compound resolved?

Single-crystal X-ray diffraction (SC-XRD) is critical for confirming the (4E)-configuration and spatial arrangement. For example:

  • Crystals grown via slow evaporation in ethanol/acetonitrile mixtures yield diffraction-quality data.
  • SHELX programs (e.g., SHELXL) refine structures, with R-factors < 0.05 ensuring accuracy. The thiophene and trimethoxyphenyl moieties exhibit π-π stacking interactions influencing stability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

Key methodological considerations include:

  • Substituent variation: Systematically modifying the thiophene (e.g., halogenation) or trimethoxyphenyl (e.g., demethylation) groups to assess effects on target binding.
  • Biological assays: Use dose-response curves (IC50_{50}) in enzyme inhibition assays (e.g., tubulin polymerization) and cytotoxicity profiling (e.g., MTT assays on cancer cell lines) .
  • Data analysis: Multivariate regression models correlate structural features (e.g., logP, steric parameters) with activity .

Q. How should researchers address contradictions in reported biological activity data?

Contradictions often arise from assay variability or impurities. Mitigation strategies:

  • Reproducibility checks: Validate results across multiple cell lines (e.g., MCF-7 vs. HeLa) and independent labs.
  • Analytical rigor: Use high-resolution LC-MS to confirm compound integrity (>99% purity) and rule out degradation products .
  • Mechanistic studies: Employ fluorescence polarization or SPR to directly measure target binding affinity, bypassing cell-based variability .

Q. What computational methods are suitable for predicting target interactions?

Advanced workflows include:

  • Molecular docking: AutoDock Vina or Schrödinger Suite to model binding poses with tubulin or kinases (PDB IDs: 1SA0, 3L8J). Focus on hydrogen bonding with the pyrrolidine-dione core and hydrophobic interactions with trimethoxyphenyl .
  • MD simulations: GROMACS for 100-ns trajectories to assess binding stability (RMSD < 2 Å) and free energy calculations (MM-PBSA) .

Q. What experimental strategies improve solubility for in vivo studies?

Solubility challenges due to the hydrophobic trimethoxyphenyl group are addressed via:

  • Prodrug design: Introduce phosphate esters at the hydroxy group, cleaved in vivo by phosphatases.
  • Formulation: Use cyclodextrin inclusion complexes or lipid nanoparticles (LNPs) characterized by dynamic light scattering (DLS) and TEM .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4E)-1-[2-(dimethylamino)ethyl]-4-[hydroxy(thiophen-2-yl)methylidene]-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione
Reactant of Route 2
Reactant of Route 2
(4E)-1-[2-(dimethylamino)ethyl]-4-[hydroxy(thiophen-2-yl)methylidene]-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione

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